molecular formula C20H16ClN5O2 B2765801 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide CAS No. 887457-63-8

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2765801
CAS RN: 887457-63-8
M. Wt: 393.83
InChI Key: RNZSVHVPZJNSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5-yl group, which is a nitrogen-based hetero-aromatic ring structure . This structure is often found in biologically active compounds and is considered a privileged core skeleton .

Scientific Research Applications

Antitumor Activity

A significant application of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , is in antitumor research. One study synthesized a series of these derivatives, including N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, which demonstrated mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017). This suggests a potential role for such compounds in cancer treatment research.

Anticancer and Antimicrobial Activity

Further extending their application in cancer research, pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy in inhibiting cancer cell growth. A study involving 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives tested these compounds on 60 cancer cell lines, with one compound showing significant growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020). Additionally, novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed both antimicrobial and higher anticancer activity compared to doxorubicin, a reference drug (Hafez et al., 2016).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are also known for their adenosine receptor affinity. A study found that substituting the N1- and N5-positions of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine with different groups, including the 3-chlorophenyl group, enhanced activity at A1 adenosine receptors (Harden et al., 1991). This suggests potential for neurological or cardiovascular applications.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, detailed analysis of its molecular structure, investigation of its chemical reactions, and assessment of its biological activity . Additionally, its physical and chemical properties could be studied in more detail, and its safety and hazards could be thoroughly evaluated.

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-4-2-6-15(8-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-7-3-5-14(21)9-16/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZSVHVPZJNSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.